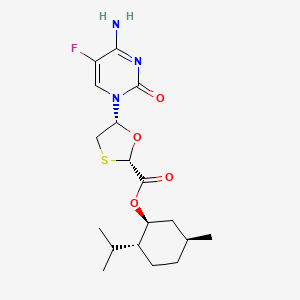

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine and related 1,3,4-oxadiazole derivatives typically involves cyclodehydration or oxidative cyclization reactions. Cyclization of N,N'-diacylhydrazines is a common approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, employing dehydrating agents such as thionyl chloride, polyphosphoric acid, or acetic anhydride. Alternatively, oxidative cyclization of hydrazide-hydrazones, generated from carboxylic acids hydrazides and aldehydes, can be achieved using oxidizing agents like potassium permanganate or bromine in acetic acid. These methods allow for the efficient and scalable synthesis of 1,3,4-oxadiazole derivatives with various functional groups and substitution patterns (A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization reactions, 2020).

科学的研究の応用

Antitumor Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives, which include compounds similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine, in antitumor applications. Maftei et al. (2016) explored novel 1,2,4-oxadiazoles and found compound 17 showing significant anti-cancer activity in vitro with a mean IC50 value of 5.66 μM against a panel of 12 cell lines. This study indicates the potential of these compounds in cancer treatment research (Maftei et al., 2016).

Antimicrobial and Antibacterial Properties

Several studies have demonstrated the antimicrobial and antibacterial efficacy of 1,2,4-oxadiazole derivatives. Fuloria et al. (2009) synthesized new oxadiazoles showing significant activity against strains of S. aureus and P. aeruginosa. The para-substituted oxadiazoles enhanced activity (Fuloria et al., 2009). Sindhu et al. (2013) also reported novel 1,3,4-oxadiazoles with significant in vitro antibacterial and antifungal activity against several microbial strains, indicating their potential as antimicrobial agents (Sindhu et al., 2013).

Anti-protozoal Activity

1,2,4-Oxadiazole derivatives have also been explored for their anti-protozoal properties. Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones and evaluated their in vitro anti-protozoal activity. This highlights the potential use of such compounds in treating protozoal infections (Dürüst et al., 2012).

Cytotoxic Evaluation

Oxadiazole derivatives have been studied for their cytotoxic properties. Adimule et al. (2014) synthesized novel 1,3,4-oxadiazoles containing a thiophene moiety and evaluated their cytotoxicity against various cell lines, providing insights into their potential use in cancer research (Adimule et al., 2014).

将来の方向性

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

特性

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)